molecular formula C11H9BrClF3OS B14059970 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14059970
M. Wt: 361.61 g/mol
InChI Key: VKMDRRNKPJOPNB-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups

Preparation Methods

Common synthetic routes may involve radical trifluoromethylation and bromination reactions under controlled conditions . Industrial production methods would likely optimize these reactions for higher yields and purity, utilizing advanced catalytic systems and reaction optimization techniques.

Chemical Reactions Analysis

1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include radical initiators, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites, while the trifluoromethylthio group can participate in radical reactions, influencing the compound’s reactivity and stability. The chloropropanone moiety can interact with various enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar compounds to 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one include:

Properties

Molecular Formula

C11H9BrClF3OS

Molecular Weight

361.61 g/mol

IUPAC Name

1-[3-(bromomethyl)-4-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H9BrClF3OS/c1-6(13)10(17)7-2-3-9(8(4-7)5-12)18-11(14,15)16/h2-4,6H,5H2,1H3

InChI Key

VKMDRRNKPJOPNB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)SC(F)(F)F)CBr)Cl

Origin of Product

United States

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